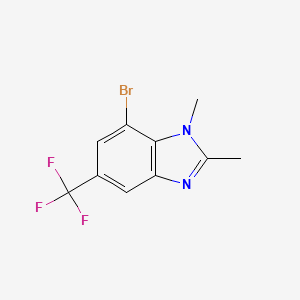

7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole

Description

Structural comparisons with key analogs:

Key trends:

- Halogen position : Bromine at position 7 (vs. 5 or 6) increases molecular asymmetry, reducing crystal symmetry.

- CF₃ vs. F : Trifluoromethyl groups increase melting points by 40–50°C compared to fluorine analogs.

- Methylation effects : N-methylation (positions 1/2) planarizes the imidazole ring, enhancing π-stacking capacity.

DFT studies show that 7-bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole exhibits a 15% larger dipole moment (5.2 D) than non-brominated analogs, influencing solubility and reactivity.

Properties

IUPAC Name |

7-bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3N2/c1-5-15-8-4-6(10(12,13)14)3-7(11)9(8)16(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBDBAGHGGTDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole typically involves the bromination of 1,2-dimethyl-5-(trifluoromethyl)benzimidazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform . The reaction conditions usually require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction:

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds similar to 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole exhibit significant antibacterial and antifungal activities.

- Case Study : A series of benzimidazole derivatives were synthesized and tested for their antimicrobial efficacy against various bacterial strains. Compounds with electron-withdrawing groups like trifluoromethyl demonstrated enhanced activity, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 µg/ml against pathogens such as E. coli and S. aureus .

| Compound Name | MIC (µg/ml) | Activity |

|---|---|---|

| Compound A | 12.5 | Antibacterial |

| Compound B | 25 | Antifungal |

| 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole | TBD | TBD |

Anticancer Potential

Research indicates that benzimidazole derivatives possess cytotoxic effects against various cancer cell lines.

- Case Study : Compounds derived from benzimidazole showed IC50 values in the range of 0.006–1.774 μM against several cancer cell lines including K562 and HeLa . The specific activity of 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole in this context warrants further investigation.

Material Science

The unique functional groups present in 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole enable its exploration in material science applications.

- Functionalization : The bromine atom can serve as a point for further chemical modifications, allowing the synthesis of new materials with tailored properties . The trifluoromethyl group enhances interactions with other materials, potentially leading to advanced polymeric or composite materials.

The biological activities attributed to benzimidazole derivatives extend beyond antimicrobial effects.

Anti-inflammatory Effects

Some studies have reported notable anti-inflammatory properties associated with benzimidazole compounds.

- Case Study : Certain derivatives exhibited significant reductions in edema compared to standard anti-inflammatory drugs like indomethacin . This suggests potential therapeutic applications in treating inflammatory diseases.

Summary of Applications

The applications of 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole can be summarized as follows:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer activities; potential for drug development |

| Material Science | Functionalization for new materials; enhanced interactions due to trifluoromethyl group |

| Biological Activity | Anti-inflammatory effects; potential therapeutic uses |

Mechanism of Action

as a benzimidazole derivative, it may interact with various molecular targets, including enzymes and receptors, to exert its effects . The specific pathways and targets would depend on the biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique substituent arrangement distinguishes it from other benzimidazoles and trifluoromethyl-containing analogs. Below is a comparative analysis of its key structural features and inferred bioactivity against similar compounds:

Table 1: Substituent Comparison and Bioactivity Inference

Key Observations

Trifluoromethyl (-CF₃) Group: The presence of -CF₃ in both the target compound and 4,6-Bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol suggests enhanced lipophilicity and resistance to metabolic degradation, a trait critical for agrochemical persistence . In the pyrimidinol analog, -CF₃ contributes to insecticidal efficacy, as evidenced by its high concentration (25.08%) in C. dichogamus extracts .

Bromo Substituent: The bromine atom in the target compound may mimic the bioactivity of brominated diterpenoids (e.g., crotofolanes) found in C. dichogamus, which exhibit larvicidal properties .

Hypothetical Mechanism of Action

- Enzyme Inhibition: Benzimidazoles are known to inhibit tubulin polymerization (e.g., in antifungals) or cytochrome P450 enzymes. The -CF₃ group may enhance binding affinity to hydrophobic enzyme pockets.

- Insecticidal Activity: The bromine and -CF₃ groups could disrupt insect nervous systems or interfere with lipid metabolism, akin to pyrimidinol derivatives in C. dichogamus .

Biological Activity

7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which significantly influence its biological properties. The structural formula can be represented as follows:

The biological activity of 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, potentially increasing binding affinity to enzymes involved in metabolic pathways.

- Antimicrobial Activity : Studies indicate that the introduction of bromine into the benzimidazole structure significantly enhances antimicrobial properties against bacteria such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) showing substantial reductions compared to related compounds .

Biological Activity Data

| Activity | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | S. aureus | 0.98 | |

| Antifungal | C. albicans | 15.6 | |

| Antimicrobial (general) | Various Gram-positive/negative bacteria | Varies |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study demonstrated that 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole exhibited potent activity against various strains of bacteria and fungi. The MIC against S. aureus was notably low at 0.98 µg/mL, indicating strong bactericidal potential . -

Mechanistic Insights :

Research into the compound's mechanism revealed that it may disrupt cell membrane integrity or inhibit critical metabolic enzymes in pathogens, leading to cell death . -

Comparative Studies :

When compared to other benzimidazole derivatives, this compound showed superior activity against resistant strains, highlighting its potential as a lead compound in developing new antimicrobial agents .

Biochemical Pathways

7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole is believed to influence several biochemical pathways:

- Cell Signaling : The compound may modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

- Metabolic Interactions : It interacts with various enzymes that regulate metabolic fluxes, potentially altering the levels of key metabolites involved in cellular functions .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole?

The synthesis typically involves a cyclocondensation reaction between 1,2-phenylenediamine derivatives and appropriately substituted aldehydes or ketones under acidic conditions. For example:

- Step 1 : Condensation of 4-bromo-5-(trifluoromethyl)-1,2-diaminobenzene with methyl ketones (e.g., acetone) in acetic acid or trifluoroacetic acid (TFA) at elevated temperatures (80–120°C) to form the benzimidazole core .

- Step 2 : Bromination at the 7-position using bromine in acetic acid or HBr/H₂O₂ under controlled conditions .

- Step 3 : Methylation of the 1- and 2-positions via alkylation agents like methyl iodide in the presence of a base (e.g., Na₂CO₃) .

Key considerations: Use inert atmospheres (N₂) to prevent oxidation and monitor reaction progress via TLC or HPLC .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : To confirm substituent positions (e.g., trifluoromethyl at C5, bromine at C7) and methyl group integration .

- FT-IR : Identify characteristic stretches (e.g., C-F at ~1100–1200 cm⁻¹, C-Br at ~500–600 cm⁻¹) .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, Br, and F percentages .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 337.0) and isotopic patterns for bromine .

Advanced: How do electron-withdrawing groups (e.g., -CF₃, -Br) influence the reactivity and electronic properties of the benzimidazole core?

- Electronic Effects : The -CF₃ group strongly withdraws electrons via inductive effects, polarizing the aromatic ring and directing electrophilic substitution (e.g., bromination) to specific positions. Bromine further enhances this polarization, affecting subsequent reactions like nucleophilic aromatic substitution .

- Reactivity Implications : These groups reduce basicity of the imidazole nitrogen, impacting coordination with metal catalysts or biological targets. Computational studies (e.g., DFT) can quantify electron density distribution .

Advanced: How should researchers address discrepancies in spectral data (e.g., unexpected NMR peaks)?

- Case Example : Unresolved splitting in ¹H NMR may arise from tautomerism in the benzimidazole ring or residual solvents.

- Resolution Strategies :

- Repeat NMR in deuterated DMSO or CDCl₃ to assess solvent effects.

- Use 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Cross-validate with LC-MS to rule out impurities .

Advanced: What experimental parameters optimize yield in the cyclocondensation step?

- Catalyst Selection : TFA or HCl (2–4 M) improves cyclization efficiency vs. weaker acids .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require higher temperatures (100–120°C).

- Reaction Time : Prolonged reflux (18–24 hrs) ensures complete ring closure, monitored by TLC .

Advanced: What mechanistic insights explain the role of acid in benzimidazole formation?

Acids (e.g., HCl, TFA) protonate the carbonyl oxygen of the aldehyde/ketone, facilitating nucleophilic attack by the diamine’s amino group. Subsequent dehydration forms the imine intermediate, which undergoes cyclization to the benzimidazole core. Strong acids also stabilize intermediates, reducing side reactions .

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?

- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinase targets). For example, the -CF₃ group may occupy hydrophobic pockets, while bromine contributes to halogen bonding .

- MD Simulations : Assess binding stability over time, accounting for substituent-induced conformational changes .

Advanced: How to resolve contradictions between experimental and theoretical elemental analysis data?

- Scenario : A 0.5% deviation in carbon content.

- Approach :

- Repeat combustion analysis to rule out instrumental error.

- Use X-ray crystallography to confirm molecular structure.

- Consider alternative characterization (e.g., ICP-MS for halogen quantification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.